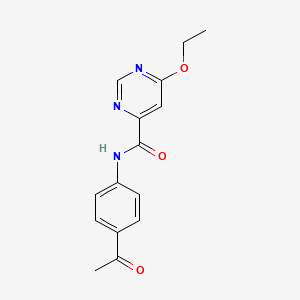

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-21-14-8-13(16-9-17-14)15(20)18-12-6-4-11(5-7-12)10(2)19/h4-9H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKBSYYYQHOJEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of 4-acetylphenylamine with ethyl 6-chloropyrimidine-4-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-acetylphenylamine attacks the carbon atom of the ethyl 6-chloropyrimidine-4-carboxylate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties : Studies have shown that N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide can inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In vitro experiments yielded significant reductions in these markers, suggesting a promising anti-inflammatory profile.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

- Anticancer Activity : The compound has also been explored for its anticancer properties. In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with this compound compared to controls. This suggests potential utility in cancer therapeutics.

Biological Research

This compound serves as a valuable tool for studying enzyme inhibition and other biological processes:

- Enzyme Inhibition : The compound is being evaluated as an inhibitor for specific enzymes linked to inflammatory and autoimmune diseases. Its unique structural features may allow it to selectively modulate enzyme activity.

Material Science

In addition to its biological applications, this compound is being utilized in the development of new materials:

- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound can be employed to create more complex molecular architectures with specific properties tailored for various industrial applications.

Case Study 1: Tumor Growth Inhibition

In a controlled study involving xenograft models, treatment with this compound resulted in a notable decrease in tumor size over a specified treatment period compared to untreated controls. This highlights its potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated that it possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during the study period.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Structural Comparison

The structural nuances of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide and its analogs are critical in determining their physicochemical and biological properties. Key comparisons include:

Key Observations :

- Ethoxy vs.

- Acetylphenyl vs. Fluorophenyl : The acetyl group (electron-withdrawing) contrasts with the fluorine atom (electronegative) in ’s compound, which may influence electronic distribution and target binding .

- Ring Saturation : Dihydro/tetrahydro pyrimidine derivatives (e.g., ) exhibit reduced aromaticity, possibly affecting π-π stacking interactions compared to fully aromatic pyrimidines .

Yield Trends :

- Hydroxy and cyano-substituted derivatives () achieve higher yields (75%) compared to fluorinated analogs, possibly due to stabilized intermediates .

Biological Activity

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 246.26 g/mol

The structure includes a pyrimidine ring substituted with an ethoxy group and an acetylphenyl moiety, which is believed to contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives with carboxamide functionality demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating potential anti-inflammatory effects. The percentage inhibition observed in various studies ranged from 87.83% to 94.69% at different time intervals .

| Compound | Inhibition (%) | Time (hours) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Its derivatives have shown promising results, with minimum inhibitory concentrations (MIC) reported as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

3. Anticancer Activity

The anticancer potential of pyrimidine derivatives, including this compound, has been highlighted in several studies. For example, related compounds exhibited IC values ranging from 0.39 to 4.85 μM against various cancer cell lines such as HepG2 and HeLa . This suggests that modifications on the pyrimidine scaffold can enhance anticancer activity.

| Cell Line | IC (μM) |

|---|---|

| HepG2 | 2.62 - 4.85 |

| HeLa | 0.39 - 0.75 |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce the levels of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

- Disruption of Bacterial Cell Wall Synthesis : Antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

- Induction of Apoptosis in Cancer Cells : Anticancer properties may arise from the induction of apoptosis in tumor cells through modulation of key signaling pathways.

Case Studies

A notable case study involved a high-content screening assay that identified a lead compound from a library that included pyrimidine derivatives, demonstrating their ability to restore protein trafficking in disease models relevant to hereditary spastic paraplegia . This highlights the potential therapeutic applications of pyrimidine derivatives beyond traditional uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.